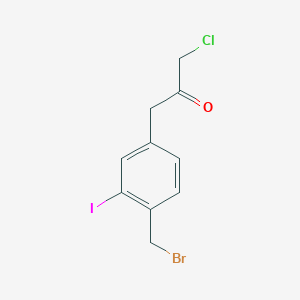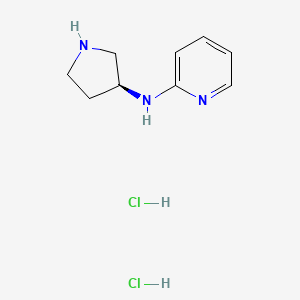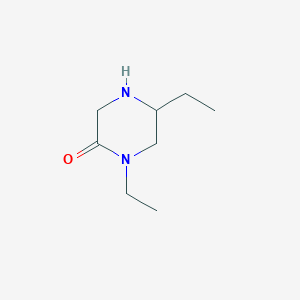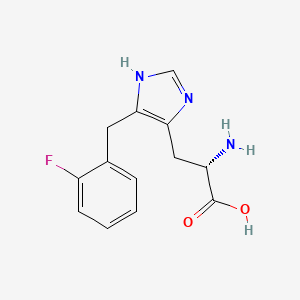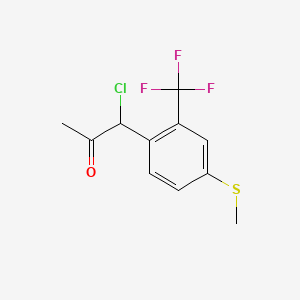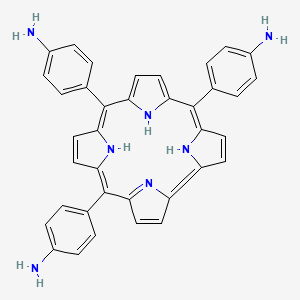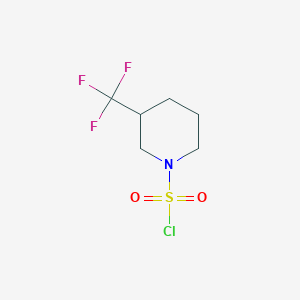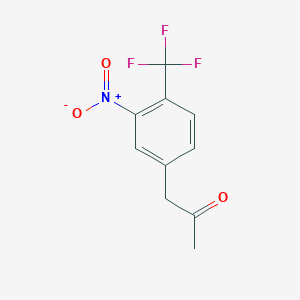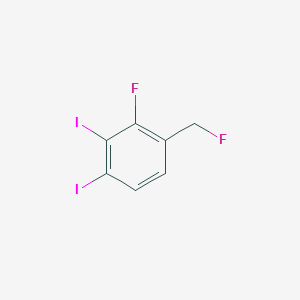
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene precursor. One common method is the sequential halogenation of a fluoromethylbenzene derivative. The reaction conditions often include the use of iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Reagents like boronic acids or alkenes, along with palladium catalysts, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor for bioactive compounds.
Medicine: It may be explored for its potential therapeutic properties or as a diagnostic tool in medical imaging.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but the presence of halogen atoms often influences the compound’s electronic properties and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 1-Fluoro-2-(fluoromethyl)benzene
Uniqueness
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms in the molecule can influence its reactivity, making it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions in biological and industrial applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
2-fluoro-1-(fluoromethyl)-3,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
InChI-Schlüssel |
AJULRJFQNIHSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CF)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
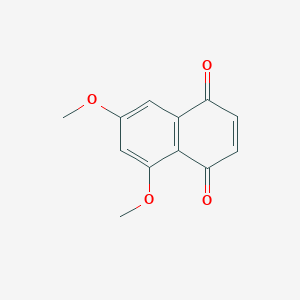
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
